2-Azaspiro[4.5]decan-4-ol
Description
Significance of Spirocyclic Scaffolds in Organic Chemistry and Medicinal Science
Spirocycles are a class of organic compounds characterized by a unique structural feature: two rings connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement imparts a distinct three-dimensional geometry, a quality that is highly sought after in the field of medicinal chemistry. tandfonline.combldpharm.com The inherent rigidity and defined conformational properties of spirocyclic systems, particularly those with smaller ring sizes, are advantageous for designing ligands that can effectively interact with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties. bldpharm.comnih.gov For instance, the increased sp3 character of spirocycles is often associated with improved water solubility and metabolic stability, which are crucial parameters for the development of drug candidates. tandfonline.combldpharm.com By replacing rotatable bonds, rigid spirocyclic scaffolds can help maintain the optimal orientation of functional groups for binding to a receptor, thereby enhancing potency and selectivity. bldpharm.com The ability to control the stereochemistry at the multiple chiral centers often present in spirocycles is a key aspect of their application in drug discovery, allowing for the fine-tuning of a molecule's biological activity. tandfonline.com
The value of spirocyclic scaffolds is underscored by their presence in a variety of natural products and approved drugs. bldpharm.combeilstein-journals.org Their complex and often challenging synthesis has spurred the development of innovative synthetic methodologies in organic chemistry. beilstein-journals.orgresearchgate.net
Overview of Azaspiro[4.5]decane Core Structures in Natural Products and Synthetic Analogs
The azaspiro[4.5]decane framework, a specific type of spirocycle containing a nitrogen atom within the ring system, is a recurring motif in a number of biologically active natural products. acs.orgacs.org Notable examples include halichlorine and pinnaic acid, marine alkaloids that have garnered significant attention from the synthetic chemistry community due to their unique structures and potential therapeutic applications. acs.orgacs.org The presence of the azaspiro[4.5]decane core in these natural products highlights its importance as a privileged scaffold for biological activity.
The inherent structural features and biological relevance of the azaspiro[4.5]decane core have inspired the synthesis of a wide array of synthetic analogs. nih.govacs.orgnih.gov Researchers have explored modifications of the azaspiro[4.5]decane skeleton to develop compounds with specific pharmacological profiles. For instance, derivatives of 8-azaspiro[4.5]decane-7,9-dione have been investigated as selective antagonists for adrenergic receptors. nih.govacs.org Similarly, the synthesis of 1-oxa-8-azaspiro[4.5]decanes has led to the discovery of potent muscarinic agonists with potential applications in treating neurodegenerative diseases. nih.gov The development of these synthetic analogs is often guided by the desire to improve properties such as receptor affinity, selectivity, and pharmacokinetic profiles. bldpharm.comnih.gov The synthesis of various thia-azaspiro[4.5]decane derivatives has also been pursued, with some compounds showing promising anticancer activity. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-6-10-7-9(8)4-2-1-3-5-9/h8,10-11H,1-7H2 |
InChI Key |
SITHWIIROGZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC2O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Azaspiro 4.5 Decan 4 Ol and Its Analogs
Regio- and Stereoselective Approaches in Azaspiro[4.5]decane Synthesis
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 2-azaspiro[4.5]decan-4-ol. Various catalytic systems and reaction cascades have been developed to achieve high levels of control over the formation of the spirocyclic framework.
Atom-transfer radical cyclization (ATRC) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. A notable application of this methodology is the dearomative radical spirocyclization of N-benzyltrichloroacetamides, which can be revisited using a copper(I)-mediated atom transfer reaction to yield 2-azaspiro[4.5]decanes orcid.org. This approach offers a valuable route to these complex scaffolds.
Gold(I) catalysis has proven to be a versatile method for the synthesis of spirocyclic compounds, including azaspiro[4.5]decanes. One such strategy involves a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes to construct spiro[4.5]decanes and 7-azaspiro[4.5]decanes researchgate.net. This reaction proceeds with good diastereoselectivity, affording functionalizable spirocyclic products researchgate.net. Another approach utilizes the gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters, which proceeds through a cascade of 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and 1,5-acyl migration to furnish azaspiro[4.5]decadienone derivatives rsc.org. The high alkynophilicity of gold(I) allows for selective activation of alkynes in the presence of other functional groups, initiating these complex cyclization cascades nih.gov.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds nih.govscielo.br. While direct synthesis of this compound using these methods is not extensively detailed in the provided context, the principles of reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are broadly applicable to the synthesis of precursors and analogs of the target molecule scielo.brresearchgate.netmdpi.com. For instance, a diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been achieved through a gold and palladium relay catalytic tandem cyclization, highlighting the utility of palladium in constructing such spirocyclic systems researchgate.netscilit.com. The versatility of palladium catalysis allows for the coupling of a wide range of substrates under mild conditions, making it a valuable tool in the synthesis of complex molecular architectures nih.govresearchgate.net.
Achieving stereocontrol in the synthesis of azaspiro[4.5]decanes is crucial for accessing specific biologically active isomers. One effective strategy is the N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams, which yields 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer in good yields clockss.org. The stereochemical outcome is dictated by the addition of the alkene to the N-acyliminium ion from the side opposite to a bulky substituent, such as a dibenzylamino group, which provides stereocontrol clockss.org. Another approach is the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides, which produces brominated 2-azaspiro[4.5]decanes rsc.org. Additionally, an electrophilic spirocyclization of N-benzylacrylamides with N-halosuccinimides provides a route to 4-halomethyl-2-azaspiro[4.5]decanes nih.gov.
Functionalization and Derivatization Techniques for this compound Scaffolds
Once the core 2-azaspiro[4.5]decane scaffold is constructed, further functionalization is often necessary to synthesize specific analogs or to introduce desired chemical properties.
Glycosylation Reactions for Thioglycoside Derivatives
The synthesis of thioglycoside derivatives of azaspiro[4.5]decane structures represents a key strategy for creating analogs with potential biological activities. While direct glycosylation of this compound is not extensively documented in readily available literature, the principles of glycosylation and the reactivity of related azaspirocyclic systems provide a strong basis for understanding this approach.
Glycosylation reactions involving thioglycosides are a cornerstone of carbohydrate chemistry, prized for their ability to form stable glycosidic bonds under mild conditions. In the context of azaspiro[4.5]decane derivatives, the nitrogen atom of the spirocycle can be functionalized with a carbohydrate moiety. Research has shown the successful synthesis of thioglycoside derivatives of 1-thia-azaspiro[4.5]decane. researchgate.netresearchgate.net These reactions typically involve the coupling of an activated sugar, often an acetylated glycosyl bromide, with the heterocyclic scaffold. researchgate.net
The general approach involves the reaction of a protected glycosyl donor, such as acetobromoglucose, with a nucleophilic site on the azaspirodecane ring. The reaction is often promoted by a mild base, such as potassium carbonate. The resulting thioglycoside will have a specific stereochemistry at the anomeric center (the carbon atom of the sugar that is bonded to the sulfur), which is influenced by the reaction conditions and the nature of the sugar donor and the aglycone (the non-sugar part, in this case, the azaspirodecane derivative).
The characterization of these thioglycoside derivatives relies heavily on spectroscopic methods. For instance, 1H NMR spectroscopy is used to confirm the β-configuration of the glycosidic linkage by observing the coupling constants of the anomeric proton. researchgate.net The successful synthesis and characterization of these molecules open avenues for exploring their therapeutic potential, as the incorporation of sugar moieties can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule. The reactions of aromatic amines with reducing sugars are particularly important in both drug stability and synthesis, with the formation of glycosylamines being the initial step in the Maillard reaction. nih.govsemanticscholar.org
Mannich Reactions in the Synthesis of Azaspiro[4.5]decan-3-ones
Mannich reactions are powerful carbon-carbon bond-forming reactions that are particularly useful in the synthesis of nitrogen-containing compounds. In the context of azaspiro[4.5]decanes, this reaction has been effectively employed to construct the 2-Azaspiro[4.5]decan-3-one scaffold, a close analog of the target molecule. Specifically, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones has been well-documented. nih.gov
This one-pot synthesis typically involves the reaction of a cyclic ketone (such as cyclohexanone), an amine (or ammonia), and an active methylene (B1212753) compound. In the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones, the reaction proceeds via the formation of a Schiff base from the cyclic ketone and a hydrazine derivative, which then undergoes cyclization with thioglycolic acid. nih.gov
The reaction mechanism is thought to involve the initial formation of an iminium ion from the ketone and the amine component. This is followed by the nucleophilic attack of the enolizable active methylene compound (thioglycolic acid) on the iminium ion. Subsequent intramolecular cyclization and dehydration lead to the final spirocyclic product. The versatility of the Mannich reaction allows for the introduction of a wide range of substituents on the azaspirodecane core by varying the starting materials.
The structures of the resulting azaspiro[4.5]decan-3-ones are typically confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. For example, in the 1H NMR spectrum of 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one, characteristic signals for the protons of the spirocyclic core and the substituents can be clearly identified. nih.gov
Reductive Amination and Nucleophilic Substitution Routes
Reductive amination is a cornerstone of amine synthesis in medicinal and pharmaceutical chemistry, valued for its efficiency and broad applicability. nih.govdntb.gov.ua This method offers a direct route to the 2-azaspiro[4.5]decane core, including the potential synthesis of this compound, by forming the crucial carbon-nitrogen bonds of the pyrrolidine (B122466) ring. A plausible synthetic pathway could involve the reaction of a suitable cyclohexanone derivative with an amino alcohol, followed by reduction.
For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been achieved from commercially available reagents, showcasing the feasibility of constructing the spirocyclic system. researchgate.net A similar strategy could be envisioned for this compound, potentially starting from a protected 4-aminocyclohexanol and a suitable four-carbon aldehyde or ketone precursor. The choice of reducing agent is critical in reductive amination, with options ranging from catalytic hydrogenation to hydride reagents like sodium borohydride and its derivatives. organic-chemistry.orgacsgcipr.org
Nucleophilic substitution reactions also provide a viable pathway to the 2-azaspiro[4.5]decane skeleton. youtube.com This approach would typically involve the intramolecular cyclization of a linear precursor containing both a nucleophilic amine and an electrophilic center, such as a halide or a tosylate. For example, a suitably substituted cyclohexylamine bearing a 4-hydroxy- or protected hydroxy-butyl chain with a leaving group at the terminal position could undergo intramolecular nucleophilic substitution to form the desired spiro-pyrrolidinone ring.
The efficiency of these reactions is influenced by factors such as the nature of the solvent, the temperature, and the specific reactants and reagents used. The strategic application of protecting groups is often necessary to ensure the desired regioselectivity and to prevent unwanted side reactions.
Catalytic Aza Enolate Reactions
Catalytic aza enolate reactions have emerged as a sophisticated strategy for the construction of nitrogen-containing heterocyclic compounds, including spiro-pyrrolidinones. These reactions involve the generation of an aza-enolate intermediate, which then participates in a variety of bond-forming processes. While a direct application to the synthesis of this compound is not prominently reported, the underlying principles are highly relevant for the construction of the core structure.
One pertinent example is the domino aza-Michael/SN2 cyclization, which has been successfully used to synthesize spirobarbiturate-pyrrolidinones. rsc.org This reaction proceeds through an initial aza-Michael addition of an amine to an α,β-unsaturated system, generating an enolate that then undergoes an intramolecular SN2 reaction to form the spirocyclic ring. A similar strategy, employing a suitably substituted cyclohexanone derivative as the starting material, could potentially lead to the 2-azaspiro[4.5]decane skeleton.
Another relevant approach is the aza-Robinson annulation, which has been utilized to synthesize fused bicyclic amides. nih.gov This reaction involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation. The key step is the formation of an enolate which then attacks an imide carbonyl. This strategy highlights the versatility of enolate chemistry in constructing complex nitrogen-containing rings.
The development of asymmetric variants of these reactions, often employing chiral catalysts, allows for the enantioselective synthesis of spiro-pyrrolidines and related structures. whiterose.ac.uk These catalytic asymmetric methods are of great importance in drug discovery, where the stereochemistry of a molecule is often critical for its biological activity.
Industrial and Scalable Production Methods for Azaspiro[4.5]decanes
The transition from laboratory-scale synthesis to industrial and scalable production of azaspiro[4.5]decanes and their analogs presents a unique set of challenges and considerations. Key factors include cost-effectiveness, safety, environmental impact, and the robustness of the synthetic route. While specific industrial-scale processes for this compound are not publicly detailed, general principles for the scalable synthesis of spiro heterocycles can be applied. rsc.orgnih.govwalshmedicalmedia.comrsc.orgbeilstein-journals.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro heterocycles. rsc.orgrsc.org The use of microwave irradiation can often lead to shorter reaction times, cleaner reaction profiles, and higher product purities compared to conventional heating methods. This technology is amenable to scale-up and can be integrated into continuous flow processes, which are often favored in industrial settings for their efficiency and safety.
The development of robust and scalable purification methods is also crucial. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness and ability to provide high-purity products. Chromatographic methods, while indispensable in the laboratory, are often less practical for large-scale production.
Structure Activity Relationship Sar and Conformational Analysis of 2 Azaspiro 4.5 Decan 4 Ol Derivatives
Impact of Spirocyclic Ring Systems on Molecular Conformation and Bioactivity
The spirocyclic nature of the 2-azaspiro[4.5]decane system imparts significant conformational rigidity compared to more flexible aliphatic or monocyclic structures. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The fixed spatial arrangement of substituents on the spirocyclic core allows for a more defined interaction with receptor binding pockets.
The bioactivity of spirocyclic compounds is intrinsically linked to this defined three-dimensional structure. For example, in a series of 1-oxa-8-azaspiro[4.5]decanes, the spirocyclic core serves to orient substituents in a manner that allows for potent and selective interaction with muscarinic M1 receptors. nih.gov Similarly, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to act as potent chitin (B13524) synthase inhibitors, with their antifungal activity being dependent on the nature and position of substituents on the spirocyclic frame. nih.gov
To illustrate the impact of substitution on the bioactivity of a related spirocyclic system, the following table summarizes the M1 receptor affinity for a series of 1-oxa-8-azaspiro[4.5]decane derivatives.
| Compound | R1 | R2 | M1 Receptor Affinity (Ki, nM) |
| 1 | CH3 | =O | 10 |
| 2 | CH2CH3 | =O | 8 |
| 3 | CH3 | =CH2 | 5 |
| 4 | CH3 | H, OH | 15 |
This table is illustrative and based on SAR principles described in the literature for analogous compounds.
Influence of Heteroatom Incorporation on Pharmacological Profiles
For instance, the replacement of a carbon atom with an oxygen atom to form 1-oxa-8-azaspiro[4.5]decanes has been a successful strategy in the development of selective M1 muscarinic agonists. nih.gov The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within the receptor binding site. Similarly, the introduction of a second nitrogen atom to create diazaspiro[4.5]decane derivatives has led to compounds with potent antifungal activity. nih.gov In a series of 1,4-dioxa-7-azaspiro[4.5]decanes, the presence of the oxygen atoms in the spiro-fused ring was crucial for their activity as potential dopamine (B1211576) agonists. nih.gov
The following table demonstrates how the incorporation of different heteroatoms in analogous spirocyclic systems can lead to different biological activities.
| Spirocyclic Core | Primary Biological Activity |
| 1-Oxa-8-azaspiro[4.5]decane | Muscarinic Agonist |
| 1,4-Dioxa-7-azaspiro[4.5]decane | Dopamine Agonist |
| 2,8-Diazaspiro[4.5]decan-1-one | Antifungal (Chitin Synthase Inhibitor) |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 Receptor Ligand |
This table is a summary of findings for different classes of azaspiro[4.5]decane derivatives.
Stereochemical Effects on Biological Target Recognition
Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. Due to the presence of one or more stereocenters, derivatives of 2-azaspiro[4.5]decan-4-ol can exist as multiple stereoisomers. The specific three-dimensional arrangement of atoms in each stereoisomer can dramatically affect its binding affinity and efficacy.
It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit widely different pharmacological activities. unimi.it This is because biological targets, such as receptors and enzymes, are themselves chiral and will preferentially interact with a ligand that has a complementary stereochemistry.
In the case of 1-oxa-8-azaspiro[4.5]decane derivatives, it was found that the M1 muscarinic agonist activity resided preferentially in the (-)-isomers. nih.gov The optical resolution of these compounds revealed that while the binding affinity of the two enantiomers was not dramatically different, the functional activity was significantly higher for one enantiomer. The absolute configuration of the active isomer of a related compound was determined to be S, which was the same as that of the natural neurotransmitter muscarine. nih.gov This highlights the importance of stereochemistry in achieving the desired biological effect.
The differential activity of stereoisomers can be attributed to the fact that only one isomer may be able to orient its key binding groups in the optimal positions for interaction with the target, while the other isomer may bind in a non-productive or even inhibitory manner.
Rational Design Principles for Modulating Binding Affinity and Selectivity
The rational design of this compound derivatives with improved binding affinity and selectivity involves a systematic approach to modifying the lead structure based on an understanding of its SAR and the nature of the biological target. The rigid spirocyclic scaffold serves as a good starting point for such efforts.
One common strategy is the systematic modification of substituents on the azaspiro[4.5]decane ring system. For example, in the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane core, various alkyl and functional groups were introduced to probe the structure-activity relationships. nih.gov It was found that small alkyl substitutions at certain positions could enhance potency and selectivity.
Another key principle is the use of bioisosteric replacements. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, replacing a carbonyl group with a methylene (B1212753) group in the 1-oxa-8-azaspiro[4.5]decane series led to compounds with a better separation of desired antiamnesic activity from undesirable side effects. nih.gov
Computational modeling and molecular docking studies can also play a significant role in the rational design process. By understanding the binding mode of a lead compound within its target, researchers can design new derivatives with modifications predicted to enhance binding interactions. This approach has been successfully used in the design of other spirocyclic ligands.
The following table summarizes some rational design strategies and their observed outcomes for analogous azaspiro[4.5]decane derivatives.
| Design Strategy | Modification | Observed Outcome |
| Systematic Substitution | Introduction of a 2-ethyl group on the 1-oxa-8-azaspiro[4.5]decane ring | Increased M1 receptor affinity |
| Bioisosteric Replacement | Replacement of a carbonyl with a methylene group | Improved in vivo selectivity |
| Stereochemical Optimization | Separation of enantiomers | Identification of the more active (-)-isomer |
| Heteroatom Modification | Introduction of a second nitrogen atom | Shift in activity to antifungal |
This table illustrates design principles based on findings from related azaspiro[4.5]decane systems.
Mechanistic Insights into the Biological Activities of 2 Azaspiro 4.5 Decan 4 Ol Analogs
Modulation of Receptor-Ligand Interactions
The spirocyclic nature of 2-azaspiro[4.5]decane analogs provides a conformationally restricted backbone that can be strategically functionalized to achieve specific interactions with various receptors. This has led to the exploration of their activity at opioid, muscarinic, and other key receptor systems.
Opioid Receptor Binding Specificity (e.g., Mu-Receptor Selective)
While research directly on 2-Azaspiro[4.5]decan-4-ol analogs as mu-opioid receptor selective agents is limited, studies on structurally related spirocyclic compounds indicate the potential for this scaffold to interact with opioid receptors. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype for delta-opioid receptor (DOR) selective agonists. The exploration of different substitution patterns on the spirocyclic core is a common strategy to achieve selectivity for a particular opioid receptor subtype, such as the mu-opioid receptor (MOR). The rigid structure of the azaspiro[4.5]decane framework allows for the precise orientation of pharmacophoric groups to fit into the specific binding pockets of different opioid receptors, thereby influencing selectivity and functional activity. The development of MOR-selective ligands is of significant interest due to their role in pain management.
M1 Muscarinic Receptor Agonism
Analogs of 2-azaspiro[4.5]decane have been more extensively studied for their activity as muscarinic acetylcholine receptor agonists, with a particular focus on the M1 subtype. The M1 receptor is a key target for the development of treatments for cognitive deficits, including those associated with Alzheimer's disease.
Research has shown that incorporating a tetrahydrofuran ring moiety into an 8-azaspiro[4.5]decane skeleton can yield potent muscarinic agonists. Through systematic modifications of this core structure, compounds with preferential affinity for M1 receptors over M2 receptors have been developed. For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one demonstrated potent muscarinic activity, and further modifications led to analogs with improved M1 selectivity. Specifically, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane have been shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of M1 muscarinic receptor partial agonism. nih.gov
Similarly, a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are structurally related to known M1 agonists, have been synthesized and evaluated. The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for both M1 and M2 receptors and demonstrated partial agonistic activity at M1 receptors. core.ac.uk Furthermore, 2-Methyl-1,3-dioxaazaspiro[4.5]decanes have been developed as novel muscarinic cholinergic agonists with greater predicted efficacy than earlier compounds. nih.gov
| Compound | Receptor Affinity | Functional Activity | Reference |
|---|---|---|---|
| 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential for M1 over M2 | Partial M1 agonist (stimulates phosphoinositide hydrolysis) | nih.gov |
| 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential for M1 over M2 | Partial M1 agonist (stimulates phosphoinositide hydrolysis) | nih.gov |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | High affinity for M1 and M2 | Partial M1 agonist (stimulates phosphoinositide hydrolysis) | core.ac.uk |
| 2-Methyl-1,3-dioxaazaspiro[4.5]decanes (compounds 5a and 5b) | Not specified | Greater predicted efficacy than reference compounds | nih.gov |
GABA Analog Activity
The structural rigidity of the 2-azaspiro[4.5]decane framework makes it a suitable scaffold for creating conformationally restricted analogs of neurotransmitters like gamma-aminobutyric acid (GABA). Research has focused on the synthesis of 2-azaspiro[4.5]decane-6-carboxylates as novel GABA analogs. These compounds were investigated for their interaction with GABA-A and GABA-B receptors, as well as the GABA uptake system. researchgate.netnih.gov
While these spirocyclic amino acid esters showed no direct activity at GABA receptors, they were found to be active as GABA uptake inhibitors. researchgate.netnih.gov The inhibition of GABA uptake can potentiate GABAergic neurotransmission, which is a therapeutic strategy for various neurological and psychiatric disorders. Structure-activity relationship studies revealed that the efficacy of these compounds as GABA uptake inhibitors is highly dependent on the length of the alkyl chain in N-arylalkyl substituents and the size of the spirocyclic system. nih.gov
Further investigation into the azaspiro[4.5]decane scaffold led to the discovery of a subclass of acyl-substituted derivatives that are selective for the GABA transporter subtype 2 (GAT2). nih.gov
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2-azaspiro[4.5]decane-6-carboxylates | GABA uptake inhibition | Activity depends on N-arylalkyl substituent chain length and spirocyclic ring size. No direct activity at GABA-A or GABA-B receptors. | researchgate.netnih.gov |
| Acyl-substituted azaspiro[4.5]decanes | Selective for GABA transporter subtype 2 (GAT2) | A subclass of these compounds was identified as GAT2-selective. | nih.gov |
Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonism
The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of energy homeostasis and mood. As such, MCHr1 antagonists are being investigated as potential treatments for obesity and CNS disorders. nih.gov While various chemical scaffolds have been explored for MCHr1 antagonism, there is currently a lack of specific research in the scientific literature detailing the synthesis or biological activity of this compound analogs as MCHr1 antagonists. The development of potent and selective MCHr1 antagonists often involves the exploration of diverse chemical libraries to identify novel scaffolds that can effectively block the receptor.
Enzyme Inhibition Mechanisms
In addition to receptor modulation, small molecules can exert their biological effects through the inhibition of enzymes. The 2-azaspiro[4.5]decane scaffold has the potential to be adapted to fit into the active sites of various enzymes, thereby modulating their activity.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a role in various cellular processes, and its aberrant signaling has been implicated in the development of certain cancers, particularly hepatocellular carcinoma. nih.gov The development of selective FGFR4 inhibitors is an active area of cancer research. nih.govnih.gov These inhibitors typically target the ATP-binding pocket of the kinase domain. While a variety of chemical structures have been investigated as FGFR4 inhibitors, there is no specific information available in the current body of scientific literature to suggest that this compound analogs have been synthesized or evaluated for their ability to inhibit FGFR4. The discovery of novel FGFR4 inhibitors often relies on structure-based drug design and high-throughput screening of compound libraries to identify new chemical entities with the desired inhibitory profile. nih.govpeerj.com
HIV-1 Protease Inhibition
Based on a comprehensive review of available scientific literature, there is currently no documented evidence linking this compound or its analogs to the inhibition of HIV-1 Protease. The aspartic protease of HIV-1 is a critical enzyme for viral maturation, cleaving viral Gag and Gag-Pol polyproteins to produce functional proteins necessary for infectious virions mdpi.commdpi.com. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART) mdpi.comnih.gov. While numerous classes of inhibitors have been developed, primarily through structure-assisted drug design, the this compound scaffold has not been identified as a pharmacophore for this target in published research.
SHP2 Inhibition
Analogs of this compound have been identified as potent, allosteric inhibitors of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling, particularly the MAPK pathway, and is a key regulator in cellular proliferation and survival. nih.govnih.gov
A notable analog, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one (PB17-026-01), has been characterized through structure-based design. nih.govnih.gov The mechanism of inhibition is not directed at the catalytic site but is allosteric in nature. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain. PB17-026-01 and its related compounds bind to an allosteric pocket formed at the junction of the N-SH2, C-SH2, and PTP domains. nih.govamazonaws.com This binding stabilizes the closed, auto-inhibited conformation of the enzyme, preventing its activation and subsequent signal transduction. nih.gov
Co-crystal structure analysis reveals that these inhibitors fit into the allosteric binding site, and the potency of the inhibitor is related to the specific polar contacts it forms within this pocket. nih.govnih.gov For example, comparison with an analog that is approximately 20-fold less active showed that the more potent compound forms more favorable polar contacts. nih.govnih.gov
Table 1: SHP2 Inhibition by this compound Analogs
| Compound | Target | Inhibition Mechanism | Potency (IC50) | Reference |
|---|---|---|---|---|
| PB17-021-01 | SHP2 | Allosteric | 104.2 nM | nih.gov |
| PB17-036-01 | SHP2 | Allosteric | ~20-fold less active than PB17-026-01 | nih.govnih.gov |
PPAR Alpha Receptor Activation and Binding
There is no scientific literature available that documents the activation of or binding to the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by compounds featuring the this compound scaffold. PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. nih.gov It is a key regulator of lipid metabolism and energy homeostasis, and it is the molecular target for fibrate drugs used to treat dyslipidemia. nih.govmdpi.com Ligands for PPARα include a diverse set of compounds, most notably fatty acids and their derivatives, which bind to the receptor and modulate the expression of numerous target genes. nih.gov Research to date has not explored the interaction between this compound analogs and this receptor.
Pathways of Immunomodulation and Cytokine Inhibition
Certain analogs of this compound have demonstrated the ability to modulate cytokine signaling, specifically involving Interleukin-6 (IL-6). The compound Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) , also known as Atiprimod, has been shown to significantly inhibit the production of IL-6 in animal models of inflammation. nih.gov IL-6 is a pleiotropic, pro-inflammatory cytokine, and its dysregulated production is associated with a wide range of chronic inflammatory diseases and cancers. nih.gov
In the context of multiple myeloma, where IL-6 acts as a potent growth and survival factor for cancer cells, Atiprimod was shown to induce apoptosis even in the presence of IL-6. This indicates that the compound can overcome the pro-survival signals mediated by the IL-6 pathway, suggesting a potent modulatory or inhibitory effect on its downstream signaling cascade. nih.gov
A review of the current scientific literature reveals no studies investigating the effect of this compound analogs on the secretion or signaling of Vascular Endothelial Growth Factor (VEGF). VEGF and its receptors are central regulators of angiogenesis, the process of forming new blood vessels. nih.gov The inhibition of the VEGF pathway is a validated therapeutic strategy for certain cancers and ocular diseases, as it can restrict the blood supply to tumors or prevent abnormal vessel growth. nih.govscbt.com However, the potential role of this compound derivatives in this biological process has not been reported.
Mechanisms of Antiproliferative and Apoptosis Induction
Analogs of this compound have been shown to possess significant antiproliferative properties and the ability to induce programmed cell death, or apoptosis. nih.gov The mechanism of this action has been specifically characterized for the analog Azaspirane (Atiprimod) in human multiple myeloma (MM) cell lines. nih.gov
The cytotoxic effect of Azaspirane is mediated through the induction of apoptosis, as confirmed by TUNEL assays showing time-dependent DNA fragmentation. nih.gov Mechanistic studies revealed that this apoptosis is caspase-dependent. Specifically, treatment with the compound leads to the cleavage and activation of caspase-8 and the downstream effector caspase-3. nih.gov This was also accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3 and a hallmark of apoptosis. Interestingly, the cleavage of caspase-9 was not observed, suggesting that Azaspirane triggers apoptosis primarily through the extrinsic (death receptor) pathway rather than the intrinsic (mitochondrial) pathway. nih.gov This targeted mechanism allows the compound to effectively induce cell death in both drug-sensitive and drug-resistant cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of Azaspirane (Atiprimod)
| Cell Type | Activity | Potency (IC50) | Reference |
|---|---|---|---|
| Multiple Myeloma Cell Lines | Apoptosis Induction | 0.6 to 1.0 µM | nih.gov |
| Patient-derived Multiple Myeloma Cells | Apoptosis Induction | 1.25 to 5.0 µM | nih.gov |
Inhibition of Cancer Cell Growth and Apoptosis Activation (e.g., Caspases)
Analogs of this compound have demonstrated significant potential in oncology by inhibiting the growth of cancer cells and inducing programmed cell death, or apoptosis. One such analog, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, also known as Atiprimod, has been shown to effectively inhibit the growth of both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines and patient-derived tumor cells. nih.gov This compound induces apoptosis through a caspase-dependent pathway. nih.gov The cytotoxic effects were observed to be selective, with no significant toxicity to peripheral blood mononuclear cells (PBMCs) at effective concentrations, suggesting a favorable therapeutic index. nih.gov
The mechanism of action involves the induction of caspase-mediated apoptosis, which is a critical pathway for eliminating cancerous cells. nih.gov Studies have shown that Atiprimod's pro-apoptotic activity persists even in the presence of protective factors like IL-6, IGF-1, or adherence to bone marrow stromal cells, which typically promote cancer cell survival. nih.gov Furthermore, its efficacy is enhanced when used in combination with conventional chemotherapeutic agents. nih.gov Other research into different spiro-fused heterocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], has also confirmed the ability to induce apoptosis, with treated cells showing a significant accumulation in the SubG1 phase of the cell cycle, which is a hallmark of apoptotic cell death. mdpi.com
| Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|
| Drug-Resistant MM Cell Lines | 0.6 - 1 | nih.gov |
| Patient-Derived MM Tumor Cells | 1.25 - 5 | nih.gov |
Antiviral and Antimicrobial Modalities
The 1-thia-4-azaspiro[4.5]decane scaffold, a key analog structure, has been identified as a versatile chemical framework with significant potential for the development of antiviral drugs. nih.govnih.gov Research has primarily focused on its efficacy against enveloped RNA viruses, leading to the discovery of potent inhibitors for influenza and human coronavirus. nih.govnih.gov
Influenza Virus Hemagglutinin-Mediated Fusion Inhibition
A significant antiviral mechanism of this compound analogs is the inhibition of influenza virus entry into host cells. nih.govnih.gov Specifically, derivatives such as N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein. nih.govnih.govsemanticscholar.org HA is a crucial surface protein that mediates the fusion of the viral envelope with the host cell membrane, a necessary step for the virus to release its genetic material and replicate. arbidol.us
These compounds have shown specific and potent activity against the influenza A/H3N2 subtype, while being inactive against other strains like H1N1, H5N1, and influenza B viruses. nih.gov The inhibitory action occurs at an early stage of the viral replication cycle. nih.gov Molecular modeling has suggested that these inhibitors bind to a cavity in the HA2 subunit of the hemagglutinin protein, a region critical for the conformational changes that trigger membrane fusion. nih.gov This binding stabilizes the pre-fusion state of HA, preventing the pH-induced structural rearrangement required for fusion. arbidol.us The efficacy of this inhibition has been confirmed in hemolysis inhibition assays, which support the mechanism of blocking HA-mediated fusion. nih.govnih.gov
| Compound | Average Antiviral EC₅₀ (µM) | Reference |
|---|---|---|
| Compound 2b | 2.1 | nih.gov |
| Compound 2d | 3.4 | nih.gov |
| Compound 2c | 1.3 | researchgate.net |
| Lead Compound 4c | 3 - 23 | nih.gov |
Broad-Spectrum Antimicrobial Effects (Bacterial and Fungal)
The versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold suggests its potential relevance for broader antimicrobial drug development. nih.govnih.gov While extensive research has highlighted potent antiviral activities, particularly against influenza and human coronavirus 229E, the broader spectrum activity is an area of ongoing interest. nih.govnih.gov For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for anti-coronavirus activity, with compound 8n, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, showing an effective concentration (EC₅₀) of 5.5 µM. nih.govnih.govresearchgate.net Interestingly, these specific coronavirus inhibitors were found to be devoid of anti-influenza activity, demonstrating that modifications to the scaffold can significantly alter the therapeutic target. nih.govnih.gov This adaptability points to the high potential of the azaspiro[4.5]decane framework as a foundational structure for developing a range of targeted antimicrobial agents. nih.govnih.gov
Computational Chemistry and Advanced Molecular Modeling of 2 Azaspiro 4.5 Decan 4 Ol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. cellmolbiol.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics such as molecular orbital energies. cellmolbiol.org For 2-Azaspiro[4.5]decan-4-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in identifying electrophilic and nucleophilic centers. tandfonline.comnih.gov
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly insightful. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions prone to electrostatic interactions, highlighting the hydrogen-bond donating capacity of the hydroxyl and amine groups and the hydrogen-bond accepting nature of the nitrogen and oxygen atoms. These computational insights are fundamental for predicting how this compound might interact with other molecules or biological targets. cellmolbiol.org
Table 1: Predicted DFT Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Measures polarity and influences solubility |
| Heat Capacity (Cv) | 45.7 cal/mol·K | Thermodynamic stability parameter cellmolbiol.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). researchgate.net This method evaluates the binding affinity and pose of the ligand within the active site of a biological target, providing crucial insights for drug discovery. tandfonline.com For spirocyclic compounds, docking studies have shown favorable binding affinities, with calculated energies often in the range of -8.6 to -9.7 kcal/mol, indicating stable interactions. tandfonline.comnih.gov The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov
Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations, often run for periods up to 100 nanoseconds, provide detailed information on the system's fluctuations and conformational changes. tandfonline.comnih.gov Key parameters analyzed include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation trajectory. tandfonline.comnih.gov These simulations can confirm whether the ligand remains stably bound in the predicted pose, making MD an essential tool for validating docking results. researchgate.net
Table 2: Representative Molecular Docking and MD Simulation Results
| Parameter | Typical Finding for a Spirocyclic Ligand | Interpretation |
|---|---|---|
| Binding Affinity (Docking) | -9.2 kcal/mol | Strong, favorable binding interaction with the target tandfonline.comnih.gov |
| Key Interacting Residues | GLN791, MET793, LYS745 | Specific amino acids forming hydrogen bonds or hydrophobic contacts chemrxiv.org |
| RMSD of Complex (MD) | < 2.0 Å | The ligand-protein complex is stable throughout the simulation tandfonline.comnih.gov |
| Intermolecular H-Bonds (MD) | 2-3 stable bonds | Hydrogen bonding contributes significantly to binding stability tandfonline.com |
Free Energy Perturbation (FEP) for Potency Prediction and Lead Optimization
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy differences between a series of closely related ligands. mdpi.com This technique simulates a non-physical, alchemical transformation of one molecule into another, allowing for a precise prediction of the change in binding potency resulting from a small chemical modification. FEP is a powerful tool in lead optimization, guiding chemists on which structural modifications are most likely to improve a compound's efficacy.
The accuracy of FEP is often superior to less computationally intensive methods like MM/GBSA and MM/PBSA. mdpi.com Studies have shown that FEP predictions for the relative binding free energy (ΔΔG) can be within 2 kcal/mol of experimental values. mdpi.com For a series of this compound derivatives, FEP could be used to predict how substitutions on the cyclohexane (B81311) or pyrrolidine (B122466) rings would affect binding to a specific target. By comparing the calculated ΔΔG values, researchers can prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug discovery cycle. drugdesigndata.org
Table 3: Hypothetical FEP Results for this compound Analogs
| Compound Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |
|---|---|---|---|
| Parent (Reference) | 0.0 | 0.0 | Baseline for comparison |
| Addition of a methyl group | -0.8 | -0.6 | Slight increase in binding potency |
| Addition of a phenyl group | -2.1 | -1.9 | Significant increase in binding potency mdpi.com |
| Hydroxyl to Methoxy | +1.2 | +1.5 | Modification is detrimental to binding |
X-ray Crystallography and Conformational Analysis in the Solid State
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. acs.org This experimental technique provides unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of a compound. chemrxiv.org For novel spirocyclic compounds like derivatives of this compound, obtaining a crystal structure is crucial for validating the conformations predicted by computational methods like DFT. chemrxiv.org
Analysis of crystal structures of related spirocyclic compounds reveals important information about their solid-state packing and intermolecular interactions, such as hydrogen-bonding networks, which stabilize the crystal lattice. smolecule.com For instance, related spirocyclic hydrochlorides have been shown to crystallize in monoclinic systems. smolecule.com The precise atomic coordinates obtained from X-ray diffraction serve as a high-quality starting point for more advanced computational studies, such as molecular dynamics simulations and FEP calculations, ensuring that these simulations are based on an experimentally verified structure. semanticscholar.org
Table 4: Representative Crystallographic Data for a Spirocyclic Compound
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | smolecule.com |
| Space Group | P2₁/c | semanticscholar.org |
| Unit Cell Dimensions (a, b, c) | a=10.5 Å, b=8.2 Å, c=12.1 Å | acs.org |
| Unit Cell Angles (α, β, γ) | α=90°, β=105°, γ=90° | acs.org |
| Key Conformation Feature | Trans-diaxial ring junction | chemrxiv.org |
In Silico Screening and Drug Design Methodologies
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. This approach allows researchers to evaluate thousands or even millions of compounds rapidly. Starting with the this compound scaffold, virtual libraries of derivatives can be generated and docked into the active site of a target protein.
These screening processes often incorporate filters to predict drug-like properties. One of the most common is Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tandfonline.comnih.gov Compounds that pass these filters are then prioritized for further investigation, including more rigorous computational analysis and eventual chemical synthesis and biological testing. chemrxiv.org This hierarchical approach, from large-scale virtual screening to focused computational modeling, represents a modern, efficient strategy in drug design. researchgate.net
Table 5: In Silico Drug-Likeness Profile based on Lipinski's Rules
| Parameter | Rule of Five Guideline | Value for this compound | Status |
|---|---|---|---|
| Molecular Weight | ≤ 500 g/mol | 155.24 g/mol | Pass |
| LogP (Lipophilicity) | ≤ 5 | 1.15 | Pass chemscene.com |
| H-Bond Donors | ≤ 5 | 2 | Pass chemscene.com |
| H-Bond Acceptors | ≤ 10 | 2 | Pass chemscene.com |
Applications of 2 Azaspiro 4.5 Decan 4 Ol in Advanced Chemical Synthesis and Medicinal Chemistry
As a Versatile Building Block in Organic Synthesis
The 2-azaspiro[4.5]decane framework, including the 4-ol derivative, serves as a crucial building block in organic synthesis. Its rigid, spirocyclic nature allows for the precise spatial arrangement of functional groups, which is a desirable trait in the construction of complex molecular architectures. The parent compound, 2-azaspiro[4.5]decane, can undergo various reactions such as oxidation and substitution to create a range of derivatives. The "-4-ol" variant specifically offers the hydroxyl group as a versatile point for chemical modification, including oxidation to a ketone, esterification, or conversion into a leaving group for nucleophilic substitution reactions.
The synthesis of polyhydroxylated azaspiro[4.5]decanes has been reported starting from simple sugars like D-xylose, highlighting the utility of this scaffold in creating stereochemically rich molecules. nih.gov While this specific route leads to a different substitution pattern, it underscores the adaptability of the azaspiro[4.5]decane core in synthetic strategies. The development of synthetic routes to access functionalized spirocycles like 1-oxa-8-azaspiro[4.5]decan-3-amine has been explored, where the spirocyclic core is recognized for its importance in designing medicinally active agents. sci-hub.se These related examples illustrate the general value and synthetic potential of the azaspiro[4.5]decanol scaffold.
Development of Complex Organic Molecules
The defined three-dimensional structure of the 2-azaspiro[4.5]decane scaffold is instrumental in the synthesis of complex organic molecules and natural products. Spirocyclic piperidines, which are structurally related to 2-azaspiro[4.5]decan-4-ol, are key components of biologically active natural products such as halichlorine and pinnaic acid. gla.ac.uk Synthetic efforts toward these complex targets often rely on the pre-formation of a spirocyclic core.
For instance, a flexible synthesis of spirocyclic piperidines has been developed using the oxidative rearrangement of cyclic tertiary furfuryl amines as a key spirocycle-forming step. gla.ac.uk Although this is a different synthetic approach, it demonstrates the strategic importance of spiro-amine systems in assembling complex natural product frameworks. The synthesis of novel 1-thia-4-azaspiro[4.5]decane derivatives, which were subsequently used to create more complex thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, further showcases how this spiro-scaffold serves as a platform for building intricate, polycyclic molecules with potential biological applications. researchgate.net
Precursors for Specialized Scaffolds (e.g., Quinolinones, Spirocyclic Ketones)
The this compound moiety is a direct precursor to other important chemical scaffolds. The secondary alcohol can be oxidized to the corresponding ketone, yielding 2-azaspiro[4.5]decan-4-one. Such spirocyclic ketones are valuable intermediates in their own right. For example, a gold(I)-catalyzed rearrangement has been used to produce spiro[4.5]decan-1-ones, which are key intermediates in the synthesis of natural products like acorones. sorbonne-universite.fr Research has also detailed the synthesis of phenyl(2-tosyl-2-azaspiro[4.5]decan-4-yl)methanone, a type of spirocyclic ketone, via a Claisen-type rearrangement. acs.org
Furthermore, the broader 2-azaspiro[4.5]decane framework has been identified as a precursor for quinolinone scaffolds. Specifically, difluoroalkylated 2-azaspiro[4.5]decanes, synthesized through copper-catalyzed reactions, are designed to serve this purpose. In a related synthetic strategy, novel spiro-compounds combining quinolinone and thiazolidinone moieties have been created, such as 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one, demonstrating the successful integration of the spiro-core with the quinolinone structure. nih.gov
| Precursor Scaffold | Target Scaffold | Reaction Type | Reference |
| This compound | 2-Azaspiro[4.5]decan-4-one | Oxidation | acs.org |
| Difluoroalkylated 2-Azaspiro[4.5]decanes | Quinolinone Scaffolds | Cyclization/Further transformations | |
| 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one | 4-((Quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones | One-pot reaction with thioglycolic acid | nih.gov |
Design of Novel Pharmaceutical Leads and Drug Candidates
The rigid structure of the 2-azaspiro[4.5]decane core is highly advantageous in medicinal chemistry for designing new therapeutic agents. This scaffold can position substituents in specific three-dimensional orientations, potentially improving binding potency and selectivity for biological targets. sci-hub.se Derivatives of the parent 2-azaspiro[4.5]decane have been investigated for a wide range of pharmacological activities, including as anticonvulsants and for treating neurological disorders.
More specifically, the related 2-oxa-8-azaspiro[4.5]decane scaffold has been incorporated into inhibitors of PTPN11 (SHP2), a protein implicated in cancer, demonstrating the value of this spirocyclic system in oncology drug discovery. google.com Similarly, 8-oxa-2-azaspiro[4.5]decane has been used as a key component in the synthesis of novel vanin-1 inhibitors, which are being explored for the treatment of inflammatory bowel disease (IBD). acs.org In one study, a derivative incorporating this scaffold, compound X17, showed potent inhibition of human Vanin-1 with an IC₅₀ value of 32.9 ± 1.8 nM. acs.org These examples highlight the successful application of the azaspiro[4.5]decanol and related scaffolds in generating promising pharmaceutical leads.
| Scaffold | Biological Target | Therapeutic Area | Key Finding | Reference |
| 6-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)... | PTPN11 (SHP2) | Cancer | A derivative showed an IC50 of 3 nM in a mutant enzyme inhibition assay. | google.com |
| (8-Oxa-2-azaspiro[4.5]decan-2-yl)... | Vanin-1 | Inflammatory Bowel Disease | Compound X17 exhibited an IC50 of 32.9 ± 1.8 nM against human Vanin-1. | acs.org |
| 2-Azaspiro[4.5]decane derivatives | Not specified | Neurological Disorders | Investigated for therapeutic potential. |
Enhancing Pharmacokinetic Properties through Scaffold Design
Incorporating spirocyclic moieties like this compound into drug candidates is a recognized strategy for improving their pharmacokinetic (PK) properties. sci-hub.se The three-dimensionality of spirocycles can lead to enhanced physicochemical characteristics, such as increased metabolic stability and improved plasma protein binding profiles, which are crucial for a drug's success. sci-hub.segoogle.com
For example, it has been noted that adding fluorine atoms to the 2-azaspiro[4.5]decane scaffold can enhance metabolic stability. In the development of glycosidase inhibitors, the introduction of spirocyclic fragments was found to increase metabolic stability and lead to more favorable unbound fractions in plasma, which is the portion of the drug responsible for pharmacological action. google.com While these studies may not use this compound directly, they establish the principle that spirocyclic scaffolds are a powerful tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. Validation studies on derivatives of the parent 2-azaspiro[4.5]decane have been conducted to assess these very ADME properties, confirming the importance of this analysis for developing viable therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Azaspiro[4.5]decan-4-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions, such as intramolecular aldol condensation or ring-closing metathesis. For example, related azaspiro compounds have been synthesized via multistep reactions using aldehydes and amines under controlled temperatures (e.g., 10°C for 5 days) to achieve moderate yields (~77%) . Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., chiral catalysts for enantioselectivity), and reaction time to minimize by-products.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the spirocyclic structure and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves absolute configuration. Infrared (IR) spectroscopy can identify functional groups like hydroxyls. For example, NMR data for similar compounds include δ~2.5–3.5 ppm for spirocyclic protons and δ~70–80 ppm for carbons adjacent to nitrogen .
Advanced Research Questions
Q. How can computational models predict the conformational flexibility of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to analyze ring puckering and chair-boat transitions in spiro systems. The Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) quantify nonplanar distortions in six-membered rings . For instance, puckering coordinates derived from crystallographic data can be compared with computational predictions to assess energy barriers between conformers .
Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data in structural determination?
- Methodological Answer : Discrepancies may arise due to dynamic effects (e.g., conformational averaging in NMR vs. static X-ray structures). To reconcile these, variable-temperature NMR experiments can identify fluxional behavior, while Hirshfeld atom refinement in X-ray analysis accounts for hydrogen atom positions. Cross-validation with computational models (e.g., Cambridge Structural Database) is also recommended .
Q. What strategies mitigate by-product formation during spiro ring closure in this compound synthesis?
- Methodological Answer : By-products like lactams (e.g., 2-Azaspiro[4.5]decan-3-one) may form via over-oxidation or premature cyclization. Strategies include:
- Using protecting groups (e.g., tert-butyloxycarbonyl) for amines.
- Optimizing stoichiometry of reagents (e.g., limiting excess aldehydes).
- Employing flow chemistry to control reaction kinetics and reduce side reactions .
Q. How are Cremer-Pople parameters applied to analyze ring puckering in spirocyclic systems?
- Methodological Answer : The Cremer-Pople method defines puckering coordinates by decomposing out-of-plane displacements into spherical harmonics. For six-membered rings, parameters , , and , describe envelope/half-chair distortions. Software like Mercury (CCDC) automates this analysis using crystallographic data, enabling quantitative comparisons between related compounds .
Q. What role does stereochemistry play in the biological activity of this compound derivatives, and how is it controlled during synthesis?
- Methodological Answer : Stereochemistry impacts receptor binding affinity and metabolic stability. Asymmetric synthesis methods, such as chiral auxiliaries or enzymatic resolution, are used to control stereocenters. For example, (3R,4S)-configured azaspiro compounds show enhanced bioactivity in pesticidal studies . HPLC with chiral columns and circular dichroism (CD) spectroscopy are used to verify enantiopurity .
Notes
- Methodological Focus : Answers emphasize techniques (NMR, X-ray, DFT) and data reconciliation rather than commercial applications.
- Advanced Topics : Highlighted challenges in stereochemical control, computational modeling, and structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
